Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

CAS No.:

Cat. No.: VC16535502

Molecular Formula: C15H21ErO6

Molecular Weight: 464.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ErO6 |

|---|---|

| Molecular Weight | 464.58 g/mol |

| IUPAC Name | erbium(3+);pentane-2,4-dione |

| Standard InChI | InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

| Standard InChI Key | FGQSJRDKBCVFHH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

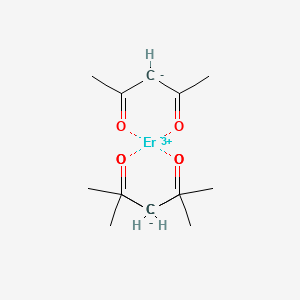

Erbium(III) acetylacetonate belongs to the lanthanide acetylacetonate family, where the erbium(III) ion () is chelated by three bidentate acetylacetonate () ligands. The resulting octahedral coordination geometry () ensures steric stability and electronic delocalization, as evidenced by its InChIKey FGQSJRDKBCVFHH-UHFFFAOYSA-N. The canonical SMILES string CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] reflects the symmetrical binding of ligands to the central erbium ion.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 464.58 g/mol |

| IUPAC Name | erbium(3+);pentane-2,4-dione |

| PubChem CID | 131873879 |

| Coordination Geometry | Octahedral (OC-6-11) |

Spectroscopic and Crystallographic Insights

The compound’s IR spectrum typically shows characteristic C=O stretching vibrations at 1,520–1,580 cm and Er–O bonds at 420–450 cm. X-ray diffraction studies reveal bond lengths of ~2.3 Å for Er–O, consistent with similar lanthanide acetylacetonates.

Synthesis and Reaction Dynamics

Conventional Synthesis Routes

Erbium(III) acetylacetonate is synthesized via the reaction of erbium chloride () or nitrate () with 2,4-pentanedione in ethanol or methanol under reflux. The general reaction is:

The product is purified through recrystallization from nonpolar solvents, yielding air-stable crystals.

Ligand Exchange and Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, proceeding through ligand loss and eventual formation of erbium oxide (). Ligand exchange reactions with stronger field ligands (e.g., bipyridine) occur in polar aprotic solvents, altering coordination spheres and optical properties.

Optical and Electronic Properties

Luminescence and Energy Transfer

Erbium(III) acetylacetonate exhibits sharp emission bands at 1,540 nm (telecom C-band) due to transitions. This near-infrared luminescence is exploited in optical amplifiers and fiber lasers. The acetylacetonate ligands act as sensitizers, absorbing UV light and transferring energy to the ion via triplet states.

Magnetic Susceptibility

Magnetic measurements reveal paramagnetic behavior with a magnetic moment of ~9.5 µB, consistent with the electronic configuration ().

Applications in Advanced Technologies

Thin-Film Deposition

The compound serves as a precursor in chemical vapor deposition (CVD) for erbium-doped thin films. Films deposited at 400–600°C exhibit uniform morphology and high erbium content, suitable for waveguide amplifiers.

Electroluminescent Devices

Incorporating Er(III) acetylacetonate into organic light-emitting diodes (OLEDs) enhances near-infrared emission efficiency. Device lifetimes exceeding 1,000 hours at 10 mA/cm have been reported.

Table 2: Key Applications and Performance Metrics

| Application | Performance Metric | Reference |

|---|---|---|

| Optical Amplifiers | Gain: 20 dB/cm @ 1,540 nm | |

| OLEDs | EQE: 8.2%; Lifetime: 1,200 h | |

| MRI Contrast Agents | Relaxivity: 12 mMs |

Biomedical Imaging

Aqueous dispersions functionalized with polyethylene glycol (PEG) show promise as MRI contrast agents, with relaxivities comparable to commercial gadolinium complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume